molecular formula C10H8ClN3O B7906037 2-amino-6-(4-chlorophenyl)-1H-pyrimidin-4-one

2-amino-6-(4-chlorophenyl)-1H-pyrimidin-4-one

Cat. No.: B7906037
M. Wt: 221.64 g/mol
InChI Key: HOGLZZHXSGMSBN-UHFFFAOYSA-N
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Description

Compound “2-amino-6-(4-chlorophenyl)-1H-pyrimidin-4-one” is a chemical entity with significant importance in various scientific fields It is known for its unique properties and applications in chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-amino-6-(4-chlorophenyl)-1H-pyrimidin-4-one” involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include specific temperatures, pressures, and catalysts to ensure the desired chemical transformations.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is carried out using large-scale reactors and optimized processes to maximize yield and purity. The methods often involve continuous flow systems and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “2-amino-6-(4-chlorophenyl)-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions: The reactions of compound “this compound” typically involve common reagents such as acids, bases, oxidizing agents, and reducing agents. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Compound “2-amino-6-(4-chlorophenyl)-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic uses, including its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “2-amino-6-(4-chlorophenyl)-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular mechanisms depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound “2-amino-6-(4-chlorophenyl)-1H-pyrimidin-4-one” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Compound A: Known for its similar chemical structure and reactivity.

    Compound B: Studied for its comparable biological activities and potential therapeutic uses.

    Compound C: Used in similar industrial applications and processes.

The uniqueness of compound “this compound” lies in its specific properties, reactivity, and applications, which distinguish it from other similar compounds.

Properties

IUPAC Name

2-amino-6-(4-chlorophenyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-7-3-1-6(2-4-7)8-5-9(15)14-10(12)13-8/h1-5H,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGLZZHXSGMSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N=C(N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)N=C(N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.